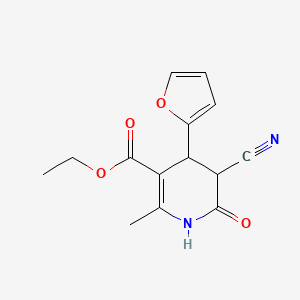

![molecular formula C19H28N2O3 B5535667 N-乙基-1-[3-(3-羟基-3-甲基丁基)苯甲酰基]-L-脯氨酰胺](/img/structure/B5535667.png)

N-乙基-1-[3-(3-羟基-3-甲基丁基)苯甲酰基]-L-脯氨酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-ethyl-1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-L-prolinamide is a compound that likely shares properties and synthetic routes with other benzoyl-amino acid derivatives and prolinamide analogs. The research in this area focuses on the synthesis, molecular structure analysis, and the investigation of chemical and physical properties of similar compounds.

Synthesis Analysis

The synthesis of related compounds typically involves coupling reactions between benzoic acid derivatives and amino acid esters using protocols involving reagents such as 1,3-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) (Savage et al., 2005). These methods are versatile and can be applied to a wide range of amino acids to synthesize benzoyl amino acid ethyl esters with specific structural features.

Molecular Structure Analysis

Structural characterization is typically performed using spectroscopic techniques such as NMR and mass spectrometry, and in some cases, X-ray crystallography is used to determine the precise geometry of the synthesized compounds (Savage et al., 2006). This analysis provides detailed information on the molecular structure, including bond lengths, angles, and stereochemistry.

Chemical Reactions and Properties

Compounds similar to N-ethyl-1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-L-prolinamide may participate in a variety of chemical reactions, including aldol reactions catalyzed by prolinamide derivatives, which have been shown to proceed with high levels of diastereo- and enantioselectivity (Moles et al., 2014).

科学研究应用

不对称合成和催化

手性NADH模型化合物,包括那些具有l-脯氨酰胺基团的化合物,已被用于不对称还原中,展示出显着的光学收率,并展示了此类化合物在立体特异催化过程中的潜力。该应用对于在药物和精细化学品中创建对映体纯物质至关重要(Baba, Hoshide, Oda, & Inouye, 1985)。

有机催化

已发现L-脯氨酰胺衍生物可以有效催化直接羟醛反应,这表明类似于N-乙基-1-[3-(3-羟基-3-甲基丁基)苯甲酰基]-L-脯氨酰胺的化合物可能在有机合成中很有用,特别是在促进具有高对映选择性的反应方面(Tang, Jiang, Cui, Gong, Mi, Jiang, & Wu, 2004)。

组蛋白脱乙酰酶抑制

与N-乙基-1-[3-(3-羟基-3-甲基丁基)苯甲酰基]-L-脯氨酰胺在结构上相关的化合物,特别是那些含有吡咯和异羟肟酸酯基团的化合物,已显示出作为组蛋白脱乙酰酶抑制剂的显着活性。此特性对于开发新的治疗剂(尤其是在肿瘤学中)很有价值(Mai, Massa, Cerbara, Valente, Ragno, Bottoni, Scatena, Loidl, & Brosch, 2004)。

烷基化反应

使用类似的化合物证明的β-氨基丁酸酯的烷基化展示了N-乙基-1-[3-(3-羟基-3-甲基丁基)苯甲酰基]-L-脯氨酰胺在合成化学中的潜在应用,特别是在氨基酸和肽的改性方面(Seebach & Estermann, 1987)。

抗病毒研究

联苯胺脯氨酰胺衍生物因其抗病毒特性而被探索,特别是针对HCV。这些研究中建立的构效关系可以指导在抗病毒研究中使用N-乙基-1-[3-(3-羟基-3-甲基丁基)苯甲酰基]-L-脯氨酰胺(Abdel Karim, Youssef, Abdel-Halim, Frakolaki, Vassilaki, Zoidis, Ahmed, & Abadi, 2020)。

对映选择性合成

N-甲苯磺酰基-(S a)-二萘-l-脯氨酰胺在α-羟基-γ-酮酸和酯的水性对映选择性合成中的应用突出了N-乙基-1-[3-(3-羟基-3-甲基丁基)苯甲酰基]-L-脯氨酰胺在对映选择性催化剂开发中的另一个潜在应用领域(Moles, Guillena, Nájera, & Gómez-Bengoa, 2014)。

属性

IUPAC Name |

(2S)-N-ethyl-1-[3-(3-hydroxy-3-methylbutyl)benzoyl]pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O3/c1-4-20-17(22)16-9-6-12-21(16)18(23)15-8-5-7-14(13-15)10-11-19(2,3)24/h5,7-8,13,16,24H,4,6,9-12H2,1-3H3,(H,20,22)/t16-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVRMCTXCBWMRMO-INIZCTEOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1CCCN1C(=O)C2=CC=CC(=C2)CCC(C)(C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)[C@@H]1CCCN1C(=O)C2=CC=CC(=C2)CCC(C)(C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-ethyl-1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-L-prolinamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[3-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-1,3-oxazolidin-2-yl]pyridine](/img/structure/B5535584.png)

![3-(3-bromophenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B5535592.png)

![4-[(2-methylimidazo[1,2-a]pyrimidin-3-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5535596.png)

![N-(2-bromophenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanamide](/img/structure/B5535609.png)

![4-[(6-methyl-3-pyridazinyl)oxy]-N-4-pyridinylbenzamide](/img/structure/B5535614.png)

![9-{[2-(dimethylamino)pyrimidin-5-yl]methyl}-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5535634.png)

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-3-(2-pyridinyl)propanamide dihydrochloride](/img/structure/B5535649.png)

![N-[2-(1-pyrrolidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5535659.png)

![N-[3-(1H-imidazol-1-yl)propyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5535661.png)

![9-(3-methoxybenzyl)-2-[(5-methylpyrazin-2-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5535674.png)